molecular formula C11H12N2O2 B12897999 Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B12897999
M. Wt: 204.22 g/mol
InChI Key: SPRRFANWMZTQBY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound containing a pyrrole ring fused to a pyridine ring. This compound is part of the pyrrolopyridine family, known for its diverse pharmacological properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the fused ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylpyrrolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-4-8-6-13(2)7-9(8)5-12-10/h4-7H,3H2,1-2H3

InChI Key

SPRRFANWMZTQBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CN(C=C2C=N1)C

Origin of Product

United States

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